Iriflophenone 3-C-glucoside
CAS No.: 104669-02-5
Cat. No.: VC21338175
Molecular Formula: C19H20O10
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104669-02-5 |
---|---|
Molecular Formula | C19H20O10 |
Molecular Weight | 408.4 g/mol |
IUPAC Name | (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
Standard InChI | InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 |
Standard InChI Key | BZYKNVLTMWYEFA-ZJKJAXBQSA-N |
Isomeric SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Chemical Properties and Structure
Iriflophenone 3-C-glucoside is a benzophenone glycoside with a molecular formula of C19H20O10 and a molecular weight of 408.36 g/mol . The compound is characterized by a benzophenone skeleton with a glucose moiety attached at the C-3 position. It is also known by several synonyms including Iriflophenone 3-C-β-D-glucopyranoside and (3-β-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)(4-hydroxyphenyl)methanone .
Physical and Chemical Characteristics
The systematic IUPAC name for Iriflophenone 3-C-glucoside is (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone . Its chemical structure includes multiple hydroxyl groups that contribute to its high polarity and solubility characteristics.
Table 1: Chemical Properties of Iriflophenone 3-C-glucoside
Property | Value |
---|---|
CAS Number | 104669-02-5 |
Molecular Formula | C19H20O10 |
Molecular Weight | 408.36 g/mol |
InChIKey | BZYKNVLTMWYEFA-ZJKJAXBQSA-N |
Solubility | Soluble in DMSO (100 mg/mL) |
Storage Recommendation | -20°C |
Natural Sources and Occurrence
Iriflophenone 3-C-glucoside has been identified in several plant species, primarily in the Aquilaria genus and other medicinal plants. It represents a significant bioactive constituent in these natural sources.
Plant Distribution
The compound has been reported as a major constituent in Aquilaria sinensis (Thymelaeaceae family), commonly known as agarwood . It constitutes approximately 3.17% of the methanolic extract from this plant species . Additionally, IP3G has been isolated from Cyclopia genistoides, a plant used in the production of honeybush tea, known for its health-promoting properties .
Biological Activities
Research has demonstrated that Iriflophenone 3-C-glucoside possesses multiple biological activities that may contribute to its therapeutic potential.
Anti-hyperglycemic Activity
One of the most significant biological properties of IP3G is its ability to lower fasting blood glucose levels. Research indicates that it exhibits potency comparable to that of insulin in reducing blood glucose concentrations .
Table 2: Comparison of Anti-hyperglycemic Activity
Parameter | Iriflophenone 3-C-glucoside | Insulin (Positive Control) | Methanolic Extract |
---|---|---|---|
Blood Glucose Reduction | 46.4% | 41.5% | 40.3% |
Glucose Uptake Enhancement | 153% | 183% | 152% |
These findings suggest that Iriflophenone 3-C-glucoside may have potential applications in managing diabetes and related metabolic disorders .
Antioxidant Properties
Research Methods and Detection
Various analytical techniques have been developed for the detection, quantification, and characterization of Iriflophenone 3-C-glucoside in plant materials and biological samples.
Analytical Techniques
High-performance liquid chromatography (HPLC) is commonly employed for the quantitative analysis of IP3G in plant extracts . Additionally, researchers have developed immunological methods using specific antibodies against IP3G for its detection.
Immunoassay Development
An indirect competitive enzyme-linked immunosorbent assay (ELISA) using a specific polyclonal antibody has been developed for the determination of IP3G from Aquilaria species . This method offers advantages in terms of specificity, rapidity, and simplicity compared to conventional chromatographic techniques.
Table 3: ELISA Assay Characteristics for IP3G Detection
Parameter | Value |
---|---|
Detection Range | 100-1560 ng/mL |
Intra-assay CV | 1.19-2.07% |
Inter-assay CV | 3.76-7.15% |
Recovery Rate | 96.0-99.0% |
Recovery CV | 4.50-5.32% |
Correlation with HPLC | R² = 0.9321 |
The developed antibody shows high specificity for IP3G with minimal cross-reactivity with structurally related compounds. Cross-reactivity was observed with iriflophenone 3,5-C-β-d-diglucopyranoside (13%) and genkwanin 5-O-β-primeveroside (3.55%), while no cross-reactivity was detected with other compounds .
Pharmacological Applications
The biological properties of Iriflophenone 3-C-glucoside suggest several potential therapeutic applications that warrant further investigation.
Diabetes Management
The anti-hyperglycemic activity of IP3G, comparable to that of insulin, positions it as a potential candidate for development as an agent for diabetes management . Its ability to enhance glucose uptake by adipocytes suggests a mechanism involving improved insulin sensitivity or glucose transport.
Antioxidant Therapy
The antioxidant properties of IP3G may contribute to its potential applications in preventing or treating conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions .
Desired Concentration | Amount of Iriflophenone 3-C-glucoside |
---|---|
1 mg | |
1 mM | 2.4488 mL |
5 mM | 0.4898 mL |
10 mM | 0.2449 mL |
Future Research Directions
Despite the promising findings regarding Iriflophenone 3-C-glucoside, several aspects warrant further investigation to fully elucidate its therapeutic potential.
Mechanism of Action Studies
More detailed investigations into the molecular mechanisms underlying the anti-hyperglycemic effects of IP3G are needed. Understanding its interactions with glucose transporters, insulin signaling pathways, and other relevant targets would provide valuable insights into its pharmacological actions.
Clinical Studies
While preclinical studies have demonstrated the biological activities of IP3G, clinical trials are necessary to establish its efficacy and safety in human subjects. Such studies would help determine its potential as a therapeutic agent for diabetes management or other applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume